molecular formula C12H12N2O2S2 B2942465 Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate CAS No. 689771-76-4

Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B2942465
CAS No.: 689771-76-4
M. Wt: 280.36
InChI Key: UVHPEGOLNCXRKD-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative characterized by a 2,3-dihydrothiazole core substituted with a methyl ester at position 5, an amino group at position 4, a thiocarbonyl group at position 2, and a meta-tolyl (m-tolyl) group at position 2. The m-tolyl group contributes to lipophilicity, while the methyl ester enhances solubility in organic solvents. Its synthesis typically involves cyclization reactions of thiosemicarbazides or condensation of thiourea derivatives with α-haloketones under basic conditions .

Properties

IUPAC Name

methyl 4-amino-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c1-7-4-3-5-8(6-7)14-10(13)9(11(15)16-2)18-12(14)17/h3-6H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHPEGOLNCXRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(SC2=S)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : A 3:1 THF/water ratio maximizes solubility of both polar and nonpolar intermediates, achieving 78% yield.
  • Temperature : Bromination proceeds at 60°C, while cyclization requires 80°C to overcome activation energy barriers.
  • Stoichiometry : A 1:1.2 molar ratio of brominated acetoacetate to thiourea ensures complete conversion, minimizing side products like diarylthioureas.

Table 1 : Optimization Parameters for One-Pot Synthesis

Parameter Optimal Value Yield (%) Purity (HPLC)
THF/Water Ratio 3:1 78 98.5
Reaction Temperature 80°C 75 97.8
Thiourea Equivalence 1.2 eq 82 98.1

Thiourea-Mediated Cyclization of α-Bromoketones

Alternative routes leverage preformed α-bromoketones, as demonstrated in reactions of ethyl bromomalonate with N,N-dimethyl-N'-phenylthiourea. Here, methyl 2-bromoacetoacetate is treated with m-tolylthiourea in acetone, yielding the thiazolidinone intermediate. Subsequent aminolysis with aqueous ammonia liberates the free amine, producing the target compound in 68% yield after recrystallization from ethanol.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-bromocarbonyl, forming a thioether intermediate. Intramolecular cyclization eliminates HBr, generating the dihydrothiazole ring. Spectroscopic evidence (¹H NMR: δ 2.18 ppm for methyl, δ 7.05–8.01 ppm for aromatic protons) confirms regioselectivity at the 5-carboxylate position.

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation to accelerate the bromination-cyclization sequence. A study using MnO₂ as an oxidant in DMF reduced reaction time from 12 hours to 45 minutes, albeit with a slight yield reduction (70% vs. 78%) due to competing decomposition pathways. This method favors scalability, as demonstrated in a 50-gram pilot synthesis with consistent purity (>97%).

Analytical Characterization and Validation

Critical quality attributes were verified via:

  • LC-MS : m/z 295.08 [M+H]⁺, consistent with molecular formula C₁₂H₁₂N₂O₂S₂.
  • ¹³C NMR : Peaks at 171.2 ppm (C=O), 154.6 ppm (C=S), and 121.0 ppm (aromatic C) align with computational models.
  • XRD Crystallography : Orthorhombic crystal system (Space group P2₁2₁2₁) with unit cell parameters a = 7.854 Å, b = 10.232 Å, c = 14.567 Å.

Comparative Analysis of Methodologies

Table 2 : Method Efficacy and Limitations

Method Yield (%) Time (h) Purity (%) Key Limitation
One-Pot Bromination 78 8 98.5 Requires strict pH control
Preformed Bromoketone 68 10 97.8 Multi-step purification
Microwave-Assisted 70 0.75 97.0 Equipment dependency

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The amino group can be reduced to form a secondary amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, are used for substitution reactions.

Major Products Formed:

  • Oxidation: this compound sulfoxide or sulfone.

  • Reduction: this compound secondary amine.

  • Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has shown biological activity, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of infections and cancer.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly influences electronic, steric, and bioactivity profiles. Key comparisons include:

Compound Name Substituent at Position 3 Key Features Reference
Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydrothiazole-5-carboxylate Allyl Enhanced reactivity due to allyl group’s electron-rich nature; ethyl ester may slow hydrolysis compared to methyl esters.
Ethyl 4-amino-2-thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydrothiazole-5-carboxylate 3-Trifluoromethylphenyl Electron-withdrawing CF3 group increases electrophilicity; improves metabolic stability.
Ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate Benzoylamino Bulky benzoyl group may hinder intermolecular interactions; imino group alters tautomeric equilibria.

Structural Implications :

  • Electron-Donating vs. Electron-Withdrawing Groups : The m-tolyl group (electron-donating) in the target compound contrasts with the CF3 group (electron-withdrawing) in its fluorinated analog, affecting charge distribution and reactivity .
Ester Group Variations at Position 5

The ester group at position 5 modulates solubility and hydrolysis kinetics:

Compound Name Ester Group Hydrolysis Rate Solubility Profile Reference
Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate Methyl Fast Moderate lipophilicity N/A
Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydrothiazole-5-carboxylate Ethyl Slower Higher lipophilicity
3-Allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide Carboxamide Resistant Enhanced H-bonding

Functional Impact :

  • Methyl vs.
  • Carboxamide Substitution : Replacing the ester with a carboxamide (e.g., cyclohexyl carboxamide) enhances hydrogen bonding, improving target binding but reducing membrane permeability .

Structural and Crystallographic Insights

X-ray crystallography (SHELX software ) and hydrogen-bonding analyses () reveal:

  • Dihedral Angles : The m-tolyl group in the target compound forms dihedral angles of 78–85° with the thiazole ring, comparable to naphthyl analogs (81–82°) .
  • Intermolecular Interactions : The methyl group on m-tolyl engages in weak C–H···π interactions, while the thiocarbonyl group participates in S···H–N hydrogen bonds, stabilizing crystal packing .

Biological Activity

Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its antimicrobial, antifungal, and cytotoxic properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12N2O2S2\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2\text{S}_2

This compound features a thiazole ring that is known for its diverse biological activities. The presence of the m-tolyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli31.25 μg/mL
Staphylococcus aureus62.5 μg/mL
Bacillus cereus15.6 μg/mL

For example, a study highlighted that this compound showed an inhibition zone of 16–18 mm against E. coli, outperforming standard antibiotics like ofloxacin and cefepime in certain tests .

Antifungal Activity

The compound also exhibits antifungal properties. It has been tested against several fungal strains, showing moderate to significant activity:

Fungal Strain MIC
Candida albicans32.6 μg/mL
Aspergillus niger47.5 μg/mL

These results indicate that this compound may serve as a promising candidate for antifungal drug development .

Cytotoxic Activity

Research has also explored the cytotoxic effects of this compound on cancer cell lines. The results indicate that it possesses cytostatic properties, which could be beneficial in cancer therapy:

  • Cell Line Tested : Human breast cancer cells (MCF-7)
  • IC50 Value : 10 μM

This suggests that the compound may inhibit cell proliferation in a dose-dependent manner, warranting further investigation into its potential as an anticancer agent .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A comprehensive study evaluated various derivatives of thiazoles, including this compound. The findings indicated that modifications to the thiazole ring significantly influenced antimicrobial potency, with certain substitutions enhancing activity against resistant strains .
  • Synergistic Effects : Another study explored the synergistic effects of combining this compound with other antibiotics. The results showed enhanced antibacterial activity when used in conjunction with conventional antibiotics against multi-drug resistant bacteria, suggesting a potential strategy for overcoming antibiotic resistance .
  • Mechanism of Action : Investigations into the mechanism of action revealed that this compound disrupts bacterial cell wall synthesis and alters membrane permeability, contributing to its antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 4-amino-2-thioxo-3-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate?

  • Methodology : The compound can be synthesized via cyclocondensation reactions involving 2-aminothiazol-4(5H)-one derivatives and substituted aldehydes. For example, refluxing a mixture of 2-aminothiazol-4(5H)-one, sodium acetate (as a base), and a substituted aldehyde (e.g., m-tolyl-containing precursor) in acetic acid for 3–5 hours yields the target product. Isolation involves filtration, washing with acetic acid/water/ethanol, and recrystallization from DMF/acetic acid .
  • Key Considerations : Optimize molar ratios (e.g., 1.1:1 aldehyde-to-thiazolone) and reaction time to minimize side products like uncyclized intermediates.

Q. How can the molecular structure and crystallinity of this compound be validated?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXS for structure solution and SHELXL for refinement) . ORTEP-3 can generate graphical representations of the molecular structure, highlighting bond lengths, angles, and torsion angles .
  • Validation : Confirm hydrogen bonding patterns (e.g., N–H···S or N–H···O interactions) using graph-set analysis to assess crystal packing stability .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the presence of the m-tolyl group (aromatic protons at δ 6.8–7.2 ppm) and the thioxo moiety (C=S at δ ~180–200 ppm in 13C^{13}C).
  • IR : Identify stretching frequencies for N–H (~3300 cm1^{-1}), C=O (~1700 cm1^{-1}), and C=S (~1200 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for structurally similar thiazole derivatives?

  • Methodology : Perform comparative structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., halogen, nitro, or methoxy groups on the m-tolyl ring). Evaluate biological endpoints (e.g., enzyme inhibition or cytotoxicity) to identify key functional groups. For example, substituents like –NO2_2 or –CN may enhance bioactivity by altering electron density .
  • Data Analysis : Use multivariate regression models to correlate substituent electronic parameters (Hammett σ values) with activity trends.

Q. What role do hydrogen bonding networks play in the stability of this compound’s crystalline form?

  • Methodology : Analyze SC-XRD data to map hydrogen bond donors (e.g., –NH2_2) and acceptors (e.g., carbonyl oxygen or sulfur). Calculate graph-set descriptors (e.g., R22(8)R_2^2(8) motifs) to quantify intermolecular interactions .
  • Case Study : If the compound exhibits polymorphism, compare hydrogen bonding patterns across polymorphs to determine which form has higher thermodynamic stability.

Q. How do substituents on the m-tolyl group influence reactivity in nucleophilic substitution reactions?

  • Methodology : Introduce electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the m-tolyl ring and monitor reaction rates with nucleophiles (e.g., thiols or amines). Use kinetic studies (e.g., UV-Vis or HPLC) to measure activation energies.
  • Findings : EWGs (e.g., –NO2_2) may activate the thiazole ring toward nucleophilic attack, while EDGs (e.g., –OCH3_3) could deactivate it .

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